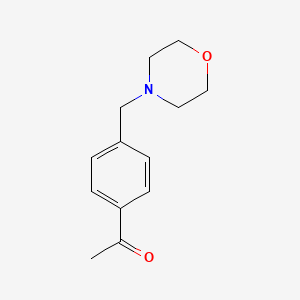

1-(4-(Morpholinomethyl)phenyl)ethanone

Description

1-(4-(Morpholinomethyl)phenyl)ethanone is an acetophenone derivative featuring a para-substituted morpholinomethyl (-CH₂-morpholine) group on the phenyl ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound.

Properties

IUPAC Name |

1-[4-(morpholin-4-ylmethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-11(15)13-4-2-12(3-5-13)10-14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYZKDDYXJZONY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(Morpholinomethyl)phenyl)ethanone typically involves the reaction of 4-(chloromethyl)acetophenone with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-(Morpholinomethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

1-(4-(Morpholinomethyl)phenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the field of oncology and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(4-(Morpholinomethyl)phenyl)ethanone is primarily based on its ability to interact with specific molecular targets and pathways. The morpholine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the phenyl and ethanone groups contribute to the compound’s overall lipophilicity and ability to penetrate cell membranes, enhancing its bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Derivatives

1-[4-(Morpholine-4-sulfonyl)phenyl]ethanone ()

- Structure : Features a morpholine sulfonyl (-SO₂-morpholine) group at the para position.

- Molecular Formula: C₁₂H₁₅NO₄S.

- Molecular Weight : 269.315 g/mol.

- Key Differences: The sulfonyl group is strongly electron-withdrawing, contrasting with the electron-donating nature of the morpholinomethyl group. This affects reactivity in substitution reactions and pharmacokinetic properties (e.g., solubility, metabolic stability).

- Activity : While specific data are absent, sulfonamide derivatives are historically associated with antimicrobial activity .

Target Compound vs. Morpholine Sulfonyl Analogue

| Property | 1-(4-(Morpholinomethyl)phenyl)ethanone | 1-[4-(Morpholine-4-sulfonyl)phenyl]ethanone |

|---|---|---|

| Substituent | -CH₂-morpholine | -SO₂-morpholine |

| Electronic Effect | Electron-donating | Electron-withdrawing |

| Molecular Weight | ~263.3 g/mol* | 269.315 g/mol |

| Predicted Solubility | Higher (basic amine) | Moderate (polar sulfonyl) |

*Calculated based on structural formula.

Piperazine/Piperidine Derivatives

1-(4-((8-Hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methylpiperazin-1-yl)ethanone (APEHQ, )

- Structure: Contains a piperazine ring and a diazenyl-linked 8-hydroxyquinoline.

- Activity : Metal complexes of APEHQ show enhanced antifungal activity compared to the parent ligand, attributed to chelation and increased membrane permeability .

1-(4-Aminophenyl)-2-(4-ethylpiperazin-1-yl)ethanone ()

Pyrrolidine and Imidazole Derivatives

1-{4-[(E)-Pyrrolidin-1-yldiazenyl]phenyl}ethanone ()

- Structure : Pyrrolidine diazenyl substituent.

- Synthesis : Synthesized via Claisen-Schmidt condensation, a common route for chalcone derivatives .

1-[4-(1H-Imidazol-1-yl)phenyl]ethanone ()

Trifluoromethyl and Halogenated Derivatives

1-(4-(Trifluoromethyl)phenyl)ethanone ()

- Structure : Simple trifluoromethyl (-CF₃) substituent.

- Properties : The -CF₃ group enhances metabolic stability and lipophilicity, making it common in agrochemicals and pharmaceuticals .

Desmosdumotin C Derivatives ()

- Structure: Chlorinated and methoxy-substituted acetophenones.

- Activity : Exhibit antitumor activity via inhibition of tubulin polymerization, highlighting the role of halogen atoms in enhancing binding affinity .

Biological Activity

1-(4-(Morpholinomethyl)phenyl)ethanone, also known as morpholinomethyl ketone, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

1-(4-(Morpholinomethyl)phenyl)ethanone can be represented structurally as follows:

- Molecular Formula : C12H15N1O2

- Molecular Weight : 219.25 g/mol

The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in biological systems.

The biological activity of 1-(4-(Morpholinomethyl)phenyl)ethanone is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Modulation of Signaling Pathways : It has been observed to interact with signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(4-(Morpholinomethyl)phenyl)ethanone:

Case Studies

Several case studies have highlighted the potential applications of 1-(4-(Morpholinomethyl)phenyl)ethanone:

- Case Study 1 : A study examining its effects on glioblastoma cells showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

- Case Study 2 : Research conducted on bacterial cultures demonstrated that 1-(4-(Morpholinomethyl)phenyl)ethanone exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic agent.

- Case Study 3 : In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress, indicating its potential use in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.